

Preclinical and Phase I Clinical Evaluation of Lipovaxin-MM: A Technical Overview

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This technical guide provides a comprehensive overview of the available data on Lipovaxin-MM, a novel dendritic cell-targeted liposomal vaccine for malignant melanoma. While detailed preclinical study data is limited in the public domain, this document synthesizes the available information, with a primary focus on the comprehensive results from the Phase I clinical trial.

Core Concept and Mechanism of Action

Lipovaxin-MM is a complex, multi-component allogeneic liposomal vaccine designed to stimulate an anti-tumor immune response.[1] Its core strategy is to deliver melanoma-associated antigens directly to dendritic cells (DCs) in vivo, thereby circumventing the need for ex vivo DC manipulation.[1]

The vaccine is constructed using plasma membrane vesicles (PMVs) derived from the MM200 melanoma cell line, which contain a source of melanoma antigens. These vesicles are formulated into liposomes that encapsulate interferon-gamma (IFNy), a cytokine known to activate DCs.[1][2] To ensure specific targeting to dendritic cells, the surface of the liposomes is decorated with DMS5000, a VH domain antibody fragment that binds to DC-SIGN, a C-type lectin receptor highly expressed on DCs.[1] This targeted delivery aims to enhance antigen presentation by DCs and subsequent activation of an anti-tumor T-cell response.





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Proposed Mechanism of Action of Lipovaxin-MM.

Phase I Clinical Trial Data

A Phase I, open-label, 3+3 dose-escalation trial was conducted to evaluate the safety, tolerability, and immunogenicity of Lipovaxin-MM in patients with metastatic cutaneous melanoma.[1]

Patient Demographics and Cohorts

Twelve patients were enrolled across three cohorts with escalating doses of Lipovaxin-MM.[1] [3]

Characteristic	Cohort A (n=3)	Cohort B (n=3)	Cohort C (n=6)	Total (n=12)
Dose	0.1 mL	1 mL	3 mL	-
Dosing Schedule	3 doses, every 4 weeks	3 doses, every 4 weeks	4 doses, weekly	-

Safety and Tolerability



Lipovaxin-MM was generally well-tolerated.[1][3] A total of 94 adverse events (AEs) were reported in ten patients, with 43 considered possibly or probably related to the vaccine.[1][3]

Adverse Event (AE) Grade	Percentage of Vaccine- Related AEs	Notable AEs
Grade 1 or 2	95%	-
Grade 3	5%	Anemia, Lethargy
Higher Grade AEs / Dose- Limiting Toxicities (DLTs)	Not observed	-

Clinical Efficacy

Tumor responses were assessed using RECIST v1.0 criteria.[1][3]

Response	Number of Patients	Percentage of Patients
Partial Response (PR)	1	8.3%
Stable Disease (SD)	2	16.7%
Progressive Disease (PD)	9	75%

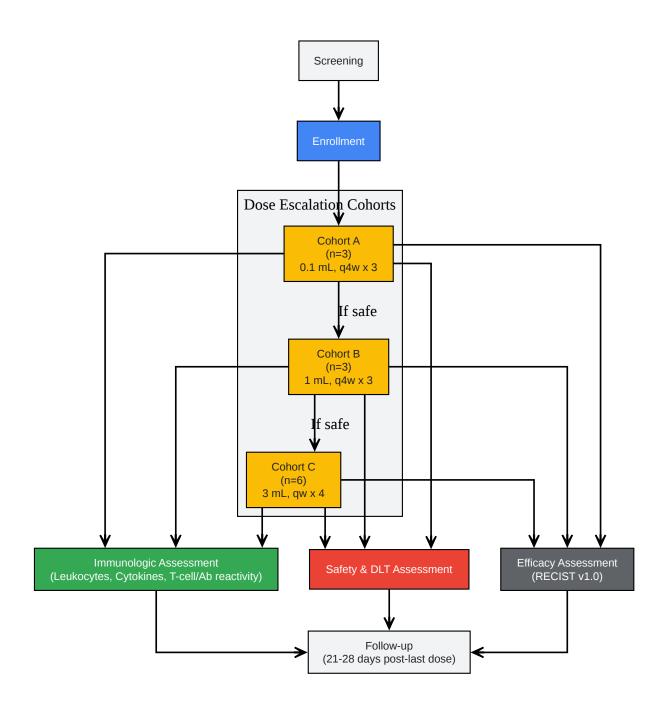
Immunogenicity

Despite the observed clinical activity in some patients, consistent vaccine-specific humoral or cellular immune responses were not detected in post-immunization blood samples.[1][3]

Experimental Protocols: Phase I Clinical Trial Study Design

The study was a non-randomized, open-label, 3+3 dose-escalation Phase I clinical trial conducted at a single site.[1] The primary objectives were to determine the safety profile, dose-limiting toxicities (DLTs), and immunogenicity of escalating doses of Lipovaxin-MM.[1] The secondary objective was to document any tumor responses.[1]





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Phase I Clinical Trial Workflow for Lipovaxin-MM.



Patient Population

Eligible patients had incurable Stage IV malignant melanoma or locoregionally recurrent melanoma where surgery was not the best therapeutic option.[4] Key inclusion criteria included an ECOG performance status of 0 or 1 and a life expectancy of at least 12 weeks.[4] Key exclusion criteria included brain metastases, prior immunotherapy (with some exceptions), and immunosuppressive therapy.[4]

Treatment

Lipovaxin-MM was administered intravenously.[1]

- Cohorts A and B: Three doses were administered at 4-weekly intervals.[1][3]
- Cohort C: Four doses were administered at weekly intervals.[1][3]

Assessments

- Safety: Assessed through monitoring of adverse events, clinical laboratory tests, and physical examinations.[1]
- Immunogenicity: Peripheral blood samples were assessed at regular intervals for leukocyte subsets, cytokine levels, and Lipovaxin-MM-specific T-cell and antibody reactivities.[1][3]
- Efficacy: Tumor responses were assessed by RECIST v1.0 at screening, then every 8 weeks for Cohorts A and B, and every 6 weeks for Cohort C.[1][3]

Summary and Future Directions

The Phase I clinical trial of Lipovaxin-MM demonstrated that the vaccine is safe and well-tolerated in patients with metastatic melanoma.[1][3] While the study did not show consistent immunogenicity, it did result in a partial response in one patient and stable disease in two others.[1][3]

The lack of a detectable immune response suggests that the vaccine formulation or dosing schedule may require optimization. The preclinical utility in mouse models of melanoma has been mentioned, indicating that further non-clinical studies could provide valuable insights into the vaccine's mechanism and potential for enhanced efficacy.[1] Future studies could explore



higher doses of IFNy, combination with other immunotherapies such as checkpoint inhibitors, or modifications to the liposomal formulation to improve immune activation.[1][5]

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